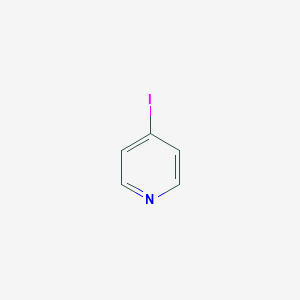

4-Iodopyridine

Description

Properties

IUPAC Name |

4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4IN/c6-5-1-3-7-4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLUPHDWSUGAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346082 | |

| Record name | 4-Iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15854-87-2 | |

| Record name | 4-Iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Iodopyridine from 4-Aminopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-iodopyridine from 4-aminopyridine (B3432731), a key transformation in the development of various pharmaceutical compounds. This document details the underlying chemical principles, offers a step-by-step experimental protocol, presents a comparative analysis of reaction conditions and yields, and visualizes the process for enhanced understanding.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its synthesis from the readily available 4-aminopyridine is a common yet critical process. The primary route for this conversion involves the diazotization of the amino group on the pyridine (B92270) ring, followed by a Sandmeyer-type reaction where the diazonium group is displaced by an iodide ion. This guide will focus on this well-established and efficient methodology.

Reaction Mechanism and Signaling Pathway

The synthesis proceeds in two main stages:

-

Diazotization: 4-Aminopyridine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). This converts the primary amino group into a diazonium salt, forming 4-pyridinediazonium chloride.

-

Iodination (Sandmeyer-type Reaction): The resulting diazonium salt is then treated with a source of iodide ions, such as potassium iodide (KI). The diazonium group is an excellent leaving group (as N₂ gas), facilitating the nucleophilic substitution by the iodide ion to yield this compound. While the classic Sandmeyer reaction often employs a copper(I) catalyst, the iodination can often proceed effectively without a catalyst.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound from 4-aminopyridine. This protocol is a composite of established methods and should be adapted and optimized for specific laboratory conditions.

Materials and Reagents

-

4-Aminopyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Cuprous Iodide (CuI) (optional, as catalyst)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (B78521) (NaOH) solution

-

Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Ice

Step-by-Step Procedure

Caption: Experimental workflow for this compound synthesis.

Detailed Protocol:

-

Preparation of the Diazonium Salt:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-aminopyridine (0.02 mol, 1.88 g).

-

To this, add a mixture of concentrated hydrochloric acid (10 mL) and water (10 mL). Stir until the 4-aminopyridine is completely dissolved.

-

Cool the flask in an ice-salt bath to maintain the internal temperature between 0 and 5 °C.[1]

-

In a separate beaker, dissolve sodium nitrite (0.022 mol, 1.52 g) in cold water (5 mL).

-

Slowly add the cold sodium nitrite solution dropwise to the stirred 4-aminopyridine solution over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for 1 hour to ensure the complete formation of the 4-pyridinediazonium chloride solution.[1]

-

-

Iodination Reaction:

-

In a separate larger beaker, dissolve potassium iodide (0.03 mol, 4.98 g) in water. If a catalyst is to be used, cuprous iodide (0.002 mol, 0.38 g) can be added to this solution.

-

Slowly and carefully, add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with a saturated sodium thiosulfate (B1220275) solution to remove any residual iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane (B92381) or ethanol/water mixture) or by column chromatography on silica (B1680970) gel.

-

Data Presentation: Comparison of Reaction Conditions

The yield of this compound can be influenced by various factors, including the specific reagents, temperature, and reaction time. The following table summarizes quantitative data from different reported methods for the synthesis of iodo-pyridines via diazotization.

| Starting Material | Diazotizing Agent | Iodinating Agent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 4-Aminopyridine | NaNO₂ / HCl | KI | None | 0-5 | 1 h (diazotization) | Not specified | (Adapted from[1]) |

| 3,5-Dibromo-4-aminopyridine | NaNO₂ / H₂SO₄ | KI / CuI | CuI | 0-5 | 2 h | 65-83 | [2] |

| 3,5-Dibromo-4-aminopyridine | NaNO₂ / H₂SO₄ | KI / CuI | CuI | 0-5, then 100 | 2 h | 82.8 | [2] |

| 3,5-Dibromo-4-aminopyridine | NaNO₂ / H₂SO₄ | KI | None | 0-5 | Not specified | 67.2 | [2] |

| Aromatic Amines | NaNO₂ / p-TsOH | KI | None | Room Temp | 10-30 min | Good yields | [3] |

| 4-Amino-2-chloronicotinonitrile | NaNO₂ / HCl | KI | None | 0-5, then RT | 2-4 h | Not specified | [4] |

Conclusion

The synthesis of this compound from 4-aminopyridine via diazotization followed by a Sandmeyer-type iodination is a robust and efficient method. Careful control of the reaction temperature during the diazotization step is crucial to prevent the decomposition of the unstable diazonium salt. The subsequent iodination can be performed with or without a copper catalyst, although the use of a catalyst may improve the yield and reaction rate in some cases. The detailed protocol and comparative data presented in this guide provide a solid foundation for researchers to successfully perform this important transformation in a laboratory setting. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

diazotation-Sandmeyer reaction for 4-iodopyridine synthesis

An In-depth Technical Guide to the Diazotation-Sandmeyer Reaction for 4-Iodopyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of this compound from 4-aminopyridine (B3432731) via the diazotation-Sandmeyer reaction. It includes a detailed reaction mechanism, step-by-step experimental protocols, a summary of quantitative data, and process visualizations to support research and development in medicinal chemistry and organic synthesis.

Introduction

The Sandmeyer reaction is a versatile and widely used method for the transformation of primary aromatic amines into aryl halides, nitriles, and other functional groups.[1][2][3] The process involves two key steps: the diazotization of an aryl amine to form a diazonium salt, followed by the displacement of the diazonium group with a nucleophile, often catalyzed by a copper(I) salt.[2][3]

For the synthesis of this compound, the starting material is 4-aminopyridine. This amine is first converted to its corresponding pyridine-4-diazonium salt.[4][5] Subsequently, the diazonium group is replaced by iodine. A notable feature of the iodination step in a Sandmeyer-type reaction is that it typically proceeds efficiently with the addition of an iodide salt, such as potassium iodide (KI), without the need for a copper(I) catalyst.[6][7][8] This reaction provides an effective route to this compound, a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[9][10]

Reaction Mechanism and Workflow

The overall transformation from 4-aminopyridine to this compound occurs in two primary stages:

-

Diazotization : A primary aromatic amine, 4-aminopyridine, is treated with nitrous acid (HNO₂) to form a pyridine-4-diazonium salt.[11] The nitrous acid is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric or sulfuric acid.[12][13] This reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate, which is typically not isolated.[12]

-

Iodination (Sandmeyer-type reaction) : The diazonium salt solution is then treated with a source of iodide ions, typically an aqueous solution of potassium iodide (KI). The diazonium group (N₂) is an excellent leaving group, and its displacement by the iodide nucleophile results in the formation of this compound and the evolution of nitrogen gas.[8] This substitution is initiated by a single electron transfer, leading to the formation of an aryl radical.[2][8]

Below is a diagram illustrating the chemical reaction pathway.

Caption: Chemical pathway for this compound synthesis.

Experimental Protocols

The following protocols are compiled from established methods for the diazotation of 4-aminopyridine and subsequent iodination.[5][8][14][15]

Materials and Reagents

-

4-Aminopyridine (C₅H₆N₂)

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) for neutralization

-

Sodium Thiosulfate (B1220275) (Na₂S₂O₃) (for quenching)

-

Dichloromethane (B109758) (CH₂Cl₂) or Ethyl Acetate (EtOAc) for extraction

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying

-

Ethanol/Water or n-Hexane for recrystallization

-

Distilled water

-

Ice

Detailed Methodology

Step 1: Preparation of the Diazonium Salt Solution (Diazotization)

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of 4-aminopyridine in dilute mineral acid. For example, dissolve 0.02 mol of 4-aminopyridine in a mixture of 10 mL of concentrated HCl and 10 mL of water.[5]

-

Cool the flask in an ice-salt bath to bring the internal temperature down to 0-5 °C with constant stirring.[12][14][15]

-

In a separate beaker, prepare a solution of sodium nitrite (e.g., 1.2 equivalents) in cold distilled water.[5][8]

-

Slowly add the sodium nitrite solution dropwise to the cooled 4-aminopyridine solution. It is critical to maintain the reaction temperature below 5 °C throughout the addition to prevent the decomposition of the unstable diazonium salt.[12][15]

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete.[8][12][14] The resulting solution contains the pyridine-4-diazonium salt and should be used immediately in the next step.[12]

Step 2: Synthesis of this compound (Iodination)

-

Prepare a solution of potassium iodide (e.g., 2-4 equivalents) in a minimal amount of distilled water.

-

Slowly add the KI solution to the cold diazonium salt solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours.[8][14] Some procedures may call for gentle heating (e.g., up to 80-100 °C) to drive the reaction to completion.[15] Nitrogen gas will evolve during this step.

Step 3: Product Isolation and Purification

-

Pour the final reaction mixture into a beaker containing crushed ice.

-

If the solution has a dark color due to the presence of excess iodine, add a saturated solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the color disappears.[14]

-

Carefully neutralize the acidic solution by adding a base, such as 10% aqueous sodium hydroxide, until the pH is approximately 7.5-8.0.[14][15]

-

Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.[8][14]

-

Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture or n-hexane, to yield pure this compound.[14][15]

Quantitative Data

The following table summarizes key quantitative data for the synthesis of this compound.

| Parameter | Value/Description | Source(s) |

| Starting Material | 4-Aminopyridine | [5][14] |

| Product | This compound | [10][14] |

| Chemical Formula | C₅H₄IN | [10] |

| Molecular Weight | 205.00 g/mol | [10] |

| Reported Yield | 65-83% (for a related synthesis) | [15] |

| Melting Point | 92.0 - 96.0 °C | [10] |

| Appearance | White crystalline solid to brownish-green solid | [9][10] |

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for this compound synthesis.

References

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. oaji.net [oaji.net]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. Sandmeyer Reaction | NROChemistry [nrochemistry.com]

- 9. Page loading... [guidechem.com]

- 10. chempanda.com [chempanda.com]

- 11. byjus.com [byjus.com]

- 12. benchchem.com [benchchem.com]

- 13. Diazotisation [organic-chemistry.org]

- 14. This compound(CAS:15854-87-2) [cuikangsynthesis.com]

- 15. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]

Navigating the Synthesis of 4-Iodopyridine: A Technical Guide to Direct Iodination Strategies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The direct C-H iodination of pyridine (B92270) to selectively yield 4-iodopyridine presents a significant challenge in synthetic chemistry. Due to the electron-deficient nature of the pyridine ring, it is inherently unreactive towards electrophilic aromatic substitution. Direct halogenation, when forced under harsh conditions, typically results in a mixture of 2-, 3-, and 5-substituted pyridines, with minimal formation of the desired 4-iodo product. This guide provides an in-depth analysis of the viable, albeit more complex, synthetic strategies to achieve C4-iodination of the pyridine core. It explores indirect methods, such as the Sandmeyer reaction of 4-aminopyridine (B3432731) and the iodination of pyridine N-oxide, as well as a direct C-H functionalization approach via metalation. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to equip researchers with the necessary information to effectively synthesize this compound.

The Challenge of Direct Electrophilic Iodination of Pyridine

Pyridine's electronic properties are the primary barrier to direct C4-iodination. The nitrogen atom's electronegativity withdraws electron density from the ring, deactivating it towards electrophilic attack. Furthermore, under the acidic conditions often employed for halogenation, the pyridine nitrogen is protonated, further increasing this deactivation. If an electrophilic substitution reaction is forced, the kinetic and thermodynamic products are typically the 3- and 5-iodopyridines, with some 2-iodopyridine (B156620) formation. The C4 position remains the least reactive site for direct electrophilic attack.

Established Synthetic Routes to this compound

Given the challenges of direct iodination, several multi-step and advanced direct C-H functionalization methods have been developed to synthesize this compound with high regioselectivity and yield.

Indirect Method: The Sandmeyer Reaction

A reliable and commonly employed method for the synthesis of this compound is the Sandmeyer reaction, starting from the readily available 4-aminopyridine. This two-step process involves the diazotization of the amino group followed by the introduction of iodine.

Experimental Protocol: Synthesis of this compound from 4-Aminopyridine

-

Step 1: Diazotization of 4-Aminopyridine.

-

In a suitable reaction vessel, dissolve 4-aminopyridine (1.0 eq) in a mixture of concentrated sulfuric acid and water at a low temperature (0-5 °C).

-

Slowly add a solution of sodium nitrite (B80452) (NaNO₂) (1.1 eq) in water, maintaining the temperature below 5 °C to form the intermediate diazonium salt.

-

-

Step 2: Iodination.

-

In a separate vessel, prepare a solution of potassium iodide (KI) (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours. The evolution of nitrogen gas will be observed.

-

The reaction mixture is then worked up by extraction with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate), followed by washing, drying, and purification by column chromatography or recrystallization to yield this compound.

-

Indirect Method: The Pyridine N-Oxide Route

This strategy involves the initial oxidation of pyridine to pyridine N-oxide. The N-oxide functionality activates the C4 position towards electrophilic substitution. Subsequent deoxygenation yields the desired this compound.

Experimental Protocol: Synthesis of this compound via Pyridine N-Oxide

-

Step 1: Synthesis of Pyridine N-Oxide.

-

Dissolve pyridine (1.0 eq) in glacial acetic acid.

-

Add hydrogen peroxide (30% aqueous solution, 2.0 eq) dropwise while maintaining the temperature at 70-80 °C.

-

After the addition is complete, continue heating for several hours.

-

The reaction mixture is then concentrated under reduced pressure, and the residue is carefully neutralized with a base (e.g., sodium carbonate) and extracted to yield pyridine N-oxide.

-

-

Step 2: Iodination of Pyridine N-Oxide.

-

To a solution of pyridine N-oxide (1.0 eq) in a suitable solvent such as acetic anhydride, add molecular iodine (I₂) (1.2 eq).

-

Heat the mixture to reflux for several hours.

-

After cooling, the reaction is quenched with a solution of sodium thiosulfate (B1220275) to remove excess iodine.

-

The product, this compound N-oxide, is isolated by extraction and purified.

-

-

Step 3: Deoxygenation of this compound N-Oxide.

-

Dissolve this compound N-oxide (1.0 eq) in a solvent such as chloroform (B151607) or dichloromethane.

-

Add phosphorus trichloride (B1173362) (PCl₃) (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

The reaction is carefully quenched with water, neutralized, and the product, this compound, is extracted and purified.

-

Direct C-H Functionalization: Metalation with n-Butylsodium

A more direct approach to C4-functionalization involves the selective deprotonation of pyridine at the C4 position using a strong, non-nucleophilic base, followed by quenching the resulting organometallic intermediate with an iodine source. The use of n-butylsodium has been shown to favor C4 deprotonation over the C2 deprotonation typically observed with organolithium reagents.[1][2]

Experimental Protocol: Direct C4-Iodination of Pyridine via Metalation

-

In a flame-dried, inert atmosphere glovebox or Schlenk line, prepare a solution of n-butylsodium (1.1 eq) in a suitable solvent like hexane.

-

In a separate flask under an inert atmosphere, dissolve pyridine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78 °C.

-

Slowly add the n-butylsodium solution to the pyridine solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2 hours to allow for the formation of 4-sodiopyridine.

-

Quench the reaction by adding a solution of iodine (I₂) (1.2 eq) in anhydrous THF at -78 °C.

-

Allow the reaction to slowly warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

-

The product, this compound, is extracted with an organic solvent, dried, and purified by column chromatography.

Quantitative Data Summary

The following table summarizes the typical yields for the described synthetic routes to this compound.

| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) |

| Sandmeyer Reaction | 4-Aminopyridine | NaNO₂, H₂SO₄, KI | 65-80 |

| Pyridine N-Oxide Route | Pyridine | 1. H₂O₂, AcOH2. I₂, Ac₂O3. PCl₃ | 50-70 (Overall) |

| Direct C-H Metalation | Pyridine | n-Butylsodium, I₂ | 40-60 |

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow for the synthesis of this compound via the three main routes discussed.

Caption: Synthetic pathways to this compound.

Caption: Experimental workflows for this compound synthesis.

Conclusion

While the direct, single-step iodination of pyridine to this compound remains an elusive goal in synthetic chemistry, several robust and reliable methods exist to access this important building block. The choice of synthetic route will depend on factors such as the availability of starting materials, scale of the reaction, and tolerance to multi-step procedures. The Sandmeyer reaction of 4-aminopyridine offers a high-yielding and well-established protocol. The pyridine N-oxide route provides an alternative for the functionalization of the pyridine core, while the direct C-H metalation with n-butylsodium represents a more advanced and direct, albeit lower-yielding, approach. This guide provides the foundational knowledge and detailed protocols to enable researchers to make informed decisions and successfully synthesize this compound for their research and development needs.

References

A Technical Guide to the Physical Properties of 4-Iodopyridine: Melting Point and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 4-iodopyridine, focusing on its melting point and solubility. The information herein is curated for professionals in research and development who require precise data and standardized methodologies for handling this compound.

Core Physical Properties of this compound

This compound is a halogenated heterocyclic compound with the molecular formula C₅H₄IN. It presents as a solid at room temperature, with its appearance ranging from white to yellow or brown crystals or powder. Understanding its physical properties is crucial for its application in synthesis, formulation, and various biochemical assays.

Melting Point

The melting point of this compound has been reported across a range of temperatures, which can be attributed to variances in purity and analytical methodology. A summary of reported melting points is presented in Table 1. The presence of impurities typically leads to a depression and broadening of the melting point range.

Table 1: Reported Melting Points of this compound

| Melting Point Range (°C) | Source Reference |

| 94-99 | Sigma-Aldrich |

| 92.0 to 96.0 | Chempanda[1] |

| 96 to 99 | Fisher Scientific |

| 108 | Tokyo Chemical Industry |

Solubility

The solubility of a compound is a critical parameter for its use in solution-based reactions, formulations, and biological studies. This compound exhibits varied solubility across different solvents, as summarized in Table 2. It is reported to be slightly soluble in water and soluble in several common organic solvents.[1][2]

Table 2: Solubility Profile of this compound

| Solvent | Solubility |

| Water | Slightly Soluble[1][2] |

| Methanol | Soluble[3][4] |

| Ethanol | Readily Soluble |

| Acetone | Readily Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Experimental Protocols

Accurate determination of physical properties requires standardized experimental procedures. The following sections detail the methodologies for measuring the melting point and solubility of this compound.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Tube Packing: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to compact the powder.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): Perform a rapid heating run to determine an approximate melting range. This helps in setting the parameters for a more accurate measurement.

-

Accurate Determination: For a new sample, heat the block rapidly to about 10-15°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (the completion of melting). This range is the melting point of the sample.

Determination of Solubility

The qualitative solubility of this compound in various solvents can be determined through systematic observation.

Materials:

-

This compound sample

-

Test tubes and rack

-

Graduated pipettes or cylinders

-

Vortex mixer

-

Solvents: Water, Methanol, Ethanol, Acetone, DMSO

Procedure:

-

Sample Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer for 30-60 seconds to ensure thorough mixing.

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, forming a clear, homogeneous solution.

-

Slightly Soluble: A small portion of the solid dissolves, but a significant amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Repeat for Each Solvent: Repeat the procedure for each solvent to be tested, using a fresh test tube and sample for each.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of a chemical compound like this compound.

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 4-Iodopyridine

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-iodopyridine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents available spectral data, detailed experimental protocols for acquiring such data, and a logical visualization of the spectral assignments.

Introduction to this compound and its NMR Spectroscopy

This compound is a halogenated pyridine (B92270) derivative of significant interest in synthetic organic chemistry, often utilized as a building block in the creation of more complex molecules, including pharmaceuticals. NMR spectroscopy is a pivotal analytical technique for the structural elucidation of such organic compounds, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

The structure of this compound gives rise to a distinct NMR spectrum due to the influence of the electronegative nitrogen atom and the bulky iodine substituent on the electron distribution within the aromatic ring. This guide will detail the expected chemical shifts and multiplicities for the protons and carbons in this compound.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is characterized by two sets of signals corresponding to the aromatic protons. Due to the symmetry of the molecule, the protons at positions 2 and 6 (α-protons) are chemically equivalent, as are the protons at positions 3 and 5 (β-protons).

Table 1: ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| H-3, H-5 (β-protons) | 7.59-7.86 | Multiplet |

| H-2, H-6 (α-protons) | 8.07-8.44 | Multiplet |

Solvent: CDCl₃, Instrument Frequency: 400 MHz[1]

The protons adjacent to the nitrogen atom (α-protons) are deshielded and thus resonate at a higher chemical shift (downfield) compared to the β-protons. The signals appear as multiplets, indicative of spin-spin coupling between the adjacent protons.

¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum of this compound will exhibit three distinct signals, corresponding to the three chemically non-equivalent carbon atoms in the molecule: C-2/C-6, C-3/C-5, and the iodine-bearing C-4.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

| C-4 | ~95-105 |

| C-3, C-5 | ~125-135 |

| C-2, C-6 | ~150-160 |

Note: Precise, experimentally verified and publicly available ¹³C NMR data for this compound is not readily found in the public domain. The values presented are predictions based on the known effects of substituents on the pyridine ring.

The carbon atom directly bonded to the iodine (C-4) is expected to be significantly shielded (upfield shift) due to the heavy atom effect of iodine. The carbons adjacent to the nitrogen (C-2 and C-6) will be the most deshielded (downfield shift) due to the electronegativity of the nitrogen atom. The remaining carbons (C-3 and C-5) will resonate at an intermediate chemical shift.

Experimental Protocols for NMR Spectroscopy

The following section outlines a standard procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

-

Sample Weighing: Accurately weigh approximately 5-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[2]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[2]

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2] Gentle vortexing or sonication can aid in dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. To avoid spectral distortions, ensure there are no solid particles in the solution; filter if necessary.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added to the solvent.

NMR Instrument Operation

The following are general steps for acquiring NMR data on a modern spectrometer.

-

Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

-

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field, which is essential for obtaining sharp spectral lines.[2]

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal sensitivity.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition and Processing: Initiate the data acquisition. Once the experiment is complete, the resulting Free Induction Decay (FID) is processed using a Fourier transform to obtain the frequency-domain NMR spectrum.

Visualization of NMR Spectral Assignments

The following diagram illustrates the logical relationship between the structure of this compound and its expected NMR signals.

Caption: Structure of this compound and its corresponding ¹H and ¹³C NMR signals.

Conclusion

This technical guide has summarized the available ¹H and predicted ¹³C NMR spectral data for this compound. The provided experimental protocols offer a robust framework for researchers to obtain high-quality NMR spectra for this and similar compounds. The visualization further clarifies the relationship between the molecular structure and its NMR spectral features. Accurate interpretation of such spectral data is fundamental for the verification of molecular structure and purity, which are critical aspects of chemical research and drug development.

References

An In-depth Technical Guide to the Crystal Structure and Bond Lengths of 4-Iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure and bonding characteristics of 4-iodopyridine, a key building block in synthetic chemistry and drug development. The information is presented in a highly structured format to facilitate understanding and application in a research context.

Core Concepts: Crystal Structure and Molecular Geometry

This compound (C₅H₄IN) crystallizes in the orthorhombic space group Fdd2. The crystal structure was first reported by Ahrens and Jones in 1999 and is characterized by a notable intermolecular interaction: a very short nitrogen-iodine contact. This interaction plays a significant role in the packing of the molecules in the crystal lattice.

The asymmetric unit of the crystal structure contains half a molecule of this compound, with the iodine atom, the nitrogen atom, and the opposing carbon atom (C3) situated on a twofold crystallographic axis. This imposed symmetry dictates certain geometrical constraints on the molecule within the crystal.

Crystal Structure Data

The crystallographic data for this compound is summarized in the table below. These parameters define the unit cell of the crystal lattice.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| Unit Cell Dimensions | |

| a | 19.853(3) Å |

| b | 42.232(5) Å |

| c | 14.782(2) Å |

| α, β, γ | 90° |

| Volume | 12393(3) ų |

| Z | 8 |

| CCDC Deposition Number | 135495 |

Bond Lengths and Angles

The intramolecular bond lengths and angles of this compound have been determined with high precision. The values, both uncorrected and corrected for thermal libration, are presented below. The correction for libration provides a more accurate representation of the bond lengths at rest.

| Bond | Length (Å) (Uncorrected) | Length (Å) (Corrected for Libration) |

| C—I | 2.100(5) | 2.106 |

| C—N | 1.337(5) | 1.344 |

| C—C (mean) | 1.387 | 1.392 |

| Angle | Value (°) |

| C—N—C | 115.2(5) |

| N—C—C | 125.3(4) |

| C—C—C (mean) | 118.5 |

Experimental Protocols

Synthesis and Crystallization of this compound

The synthesis of this compound can be achieved through various methods. A common laboratory-scale synthesis involves the diazotization of 4-aminopyridine (B3432731) followed by a Sandmeyer-type reaction with an iodide salt. An alternative, more efficient synthesis has also been reported.

Single crystals of this compound suitable for X-ray diffraction studies can be obtained by sublimation.

X-ray Crystallography

The determination of the crystal structure of this compound was performed using single-crystal X-ray diffraction. The key steps in this experimental protocol are outlined below:

-

Crystal Mounting: A suitable single crystal of this compound is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a low temperature to reduce thermal motion.

-

Data Reduction: The raw diffraction data are processed to yield a set of unique reflection intensities.

-

Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and crystallographic analysis of this compound.

Caption: Synthesis and Crystallographic Analysis Workflow for this compound.

4-Iodopyridine: A Comprehensive Technical Guide to Chemical Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodopyridine is a pivotal heterocyclic building block in modern organic synthesis, prized for its versatile reactivity and utility in constructing complex molecular architectures. As a halogenated pyridine (B92270) derivative, its chemical behavior is dominated by the reactive carbon-iodine bond, making it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth analysis of the chemical reactivity, stability, and handling of this compound. It includes a summary of its physicochemical properties, detailed experimental protocols for key transformations, and an overview of its applications, particularly in the fields of medicinal chemistry and materials science. This document is intended to serve as a comprehensive resource for researchers leveraging this versatile reagent in their synthetic endeavors.

Physicochemical Properties and Stability

This compound is a white to off-white or pale brown crystalline solid that may darken upon storage, particularly with exposure to light.[1][2][3] Its stability is a critical consideration for both storage and reaction setup.

| Property | Value | Reference(s) |

| CAS Number | 15854-87-2 | [4][5] |

| Molecular Formula | C₅H₄IN | [4][5] |

| Molecular Weight | 205.00 g/mol | [4][5] |

| Melting Point | 94-99 °C (range varies) | [2][6] |

| Boiling Point | 212-215 °C | [2][3] |

| Appearance | White to off-white/pale brown crystals or powder | [1][5] |

| Solubility | Soluble in methanol | [2][3] |

| pKa | 4.02 (+1) (20°C) | [2][3] |

Stability Profile

-

Thermal Stability : While possessing a relatively high boiling point, this compound should be stored at low temperatures, typically -20°C, to minimize degradation over time.[2][4][6] It is sensitive to heat, which can promote decomposition.[7]

-

Photostability : this compound is light-sensitive.[2][4][7] Exposure to light can cause decomposition, often indicated by a color change to brown or brownish-green.[1][8] Therefore, it must be stored in light-resistant containers.[4]

-

Chemical Stability : The compound is stable under neutral conditions but will readily form salts when exposed to acids.[9] It should be stored separately from strong acids and oxidizing agents.[4] There is no extensive data on its stability in strongly basic or acidic media at elevated temperatures, but like many pyridine derivatives, it can be susceptible to degradation under harsh pH and heat conditions.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is primarily centered on the carbon-iodine bond. The pyridine ring is an electron-deficient aromatic system, which influences the reactivity at the C-4 position.[4] The iodine atom serves as an excellent leaving group, making this compound a highly valuable substrate for transition metal-catalyzed cross-coupling reactions.[9][10]

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents the most significant application of this compound, enabling the formation of C-C, C-N, and C-O bonds, which is fundamental to drug discovery and materials science.[10][11]

The Suzuki-Miyaura reaction couples this compound with organoboron compounds, typically aryl or alkyl boronic acids, to form biaryl structures.[9] This reaction is a cornerstone of modern medicinal chemistry for synthesizing substituted pyridines.

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.

The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne.[9] This reaction is crucial for introducing alkynyl moieties into the pyridine scaffold, often used in the synthesis of electronic materials and complex pharmaceutical intermediates.[9]

Caption: Catalytic cycle for the Sonogashira coupling of this compound.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling this compound with a primary or secondary amine.[12] This transformation is of paramount importance in pharmaceutical development, as the substituted aminopyridine motif is present in a vast number of bioactive molecules. The general mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[12][13][14]

Caption: Catalytic cycle for the Buchwald-Hartwig amination of this compound.

Synthesis of this compound

High-purity this compound is essential for successful downstream applications. There are two primary synthetic routes.

-

Route 1: From 4-Aminopyridine (Diazotization-Sandmeyer Reaction) : This is the most common and high-yielding method for both lab-scale and industrial production.[4][8][15] 4-Aminopyridine is treated with a nitrite (B80452) source (e.g., NaNO₂) under acidic conditions to form a diazonium salt, which is then quenched with an iodide source like potassium iodide (KI).[4] This method offers excellent regioselectivity and yields often in the range of 85-90%.[4]

-

Route 2: Direct Iodination of Pyridine : This method involves the direct electrophilic substitution of pyridine with iodine, typically requiring an oxidizing agent to generate a more electrophilic iodine species (I⁺).[4] However, the pyridine ring is electron-deficient and thus deactivated towards electrophilic attack.[4] This route generally suffers from lower yields and can produce isomeric byproducts, making it less favorable for large-scale synthesis.[4]

Caption: Primary synthetic routes for the preparation of this compound.

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed reactions of this compound. Researchers should optimize conditions for their specific substrates.

Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup : To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv.).[11]

-

Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the tube.[11]

-

Solvent Addition : Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add a degassed solvent system (e.g., Toluene/H₂O 4:1, or Dioxane/H₂O, 5 mL).[11]

-

Reaction : Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for 2-24 hours, monitoring by TLC or GC-MS.[11][16]

-

Work-up : After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[11]

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.[11]

Protocol 4.2: General Procedure for Sonogashira Coupling

-

Reaction Setup : To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[9][16]

-

Solvent and Reagents : Evacuate and backfill the flask with an inert gas. Add a degassed solvent, typically an amine base like triethylamine (B128534) or a mixture like THF/Et₃N. Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.[9][16]

-

Reaction : Stir the reaction mixture at a temperature ranging from room temperature to 50 °C for 2-12 hours, monitoring by TLC.[16]

-

Work-up : Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

-

Purification : Purify the residue by silica gel column chromatography to obtain the target product.[9]

Protocol 4.3: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup : In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃ or a pre-catalyst), a phosphine (B1218219) ligand (e.g., XPhos, SPhos, BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄).

-

Reagent Addition : Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.1-1.2 mmol, 1.1-1.2 equiv.).

-

Solvent Addition : Add a dry, degassed solvent such as toluene, dioxane, or THF.

-

Reaction : Seal the tube and heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed (monitored by GC-MS or LC-MS).

-

Work-up : Cool the reaction to room temperature, dilute with an organic solvent, and quench with water or aqueous NH₄Cl. Extract the aqueous layer, combine the organic layers, wash with brine, and dry over anhydrous sulfate.

-

Purification : Concentrate the solvent and purify the crude product by column chromatography or recrystallization.

Safety and Handling

This compound is a hazardous substance and requires careful handling in a controlled laboratory environment.

| Hazard Class | GHS Statement | Pictogram | Reference(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | ⚠️ | [4][17][18] |

| Skin Irritation | H315: Causes skin irritation | ⚠️ | [4][17][18] |

| Eye Irritation | H319: Causes serious eye irritation | ⚠️ | [4][17][18] |

| Respiratory Irritation | H335: May cause respiratory irritation | ⚠️ | [4][17][18] |

Handling and Storage Recommendations

-

Engineering Controls : Always handle in a well-ventilated area, preferably within a chemical fume hood.[4][17]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles, and a lab coat.[7][17]

-

Storage : Store in a tightly sealed container in a cool, dry, and dark place.[4] Recommended storage temperature is often -20°C.[2][4][6] Store under an inert gas atmosphere.[7]

-

Incompatibilities : Avoid contact with strong oxidizing agents and strong acids.[4]

Conclusion

This compound is a cornerstone reagent for the synthesis of functionalized pyridine derivatives. Its high reactivity in palladium-catalyzed cross-coupling reactions, combined with its straightforward synthesis, makes it an indispensable tool for chemists in drug development, agrochemicals, and materials science.[5][10][19] A thorough understanding of its stability profile and adherence to proper handling procedures are crucial for its safe and effective use. The protocols and data presented in this guide offer a foundational resource for researchers to innovate and construct novel molecules based on the versatile this compound scaffold.

References

- 1. This compound | 15854-87-2 [chemicalbook.com]

- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound CAS#: 15854-87-2 [m.chemicalbook.com]

- 4. This compound(CAS:15854-87-2) [cuikangsynthesis.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound 96 15854-87-2 [sigmaaldrich.com]

- 7. This compound | 15854-87-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. chempanda.com [chempanda.com]

- 9. Page loading... [guidechem.com]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 15. Efficient Syntheses of this compound and of 4-Pyridylboronic Acid Pinacol Ester | Semantic Scholar [semanticscholar.org]

- 16. benchchem.com [benchchem.com]

- 17. echemi.com [echemi.com]

- 18. This compound | C5H4IN | CID 609492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. chemimpex.com [chemimpex.com]

understanding the electrophilicity of the 4-position in pyridine

An In-depth Technical Guide to the Electrophilicity of the 4-Position in Pyridine (B92270)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electrophilicity of the 4-position (para-position) in the pyridine ring. It explores the electronic factors governing pyridine's reactivity, details the strategic approach required for functionalization at this position, and provides relevant quantitative data and experimental protocols for practical application.

Executive Summary

Pyridine, a foundational heterocyclic scaffold in pharmaceuticals and functional materials, presents a unique challenge for electrophilic aromatic substitution (EAS). Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is significantly deactivated towards electrophiles compared to benzene.[1][2] Direct electrophilic attack preferentially occurs at the 3-position (meta), while the 2- (ortho) and 4- (para) positions are strongly disfavored. Functionalization at the 4-position, which is often crucial for modulating the biological activity and physicochemical properties of drug candidates, requires a strategic activation of the ring. The most effective and widely adopted method is the conversion of pyridine to pyridine N-oxide, which reverses the electronic properties of the nitrogen center, thereby activating the 4-position for electrophilic attack. This guide will elaborate on the underlying principles and practical execution of this critical transformation.

The Electronic Landscape of the Pyridine Ring

The inherent reactivity of pyridine is dictated by the sp²-hybridized nitrogen atom within the aromatic ring. Its high electronegativity exerts a powerful electron-withdrawing inductive effect (-I), reducing the electron density across all carbon atoms and making the ring less nucleophilic than benzene.[3][4]

Furthermore, during electrophilic attack, the stability of the resulting cationic intermediate (the sigma complex or arenium ion) determines the regioselectivity. Attack at the 3-position yields a carbocation where the positive charge is delocalized over three carbon atoms. In contrast, attack at the 2- or 4-position results in a resonance structure where the positive charge resides on the highly electronegative nitrogen atom, which is an energetically unfavorable state.[5][6] This destabilization of the intermediates for ortho and para attack makes the meta position the kinetically favored site for direct electrophilic substitution.[7][8]

Caption: Logical flow showing the energetic consequences of electrophilic attack at the C-3 vs. C-4 positions.

Strategic Activation: The Pyridine N-Oxide Route

To overcome the inherent unreactivity of the 4-position, pyridine must be converted to its corresponding N-oxide. This transformation fundamentally alters the electronic nature of the ring. The N-oxide oxygen atom acts as a powerful electron-donating group through resonance, increasing the electron density within the ring, particularly at the 2- and 4-positions.[6][9] This activation makes the pyridine N-oxide ring significantly more susceptible to electrophilic attack than pyridine itself.

The overall strategy for achieving electrophilic substitution at the 4-position is a three-step process:

-

N-Oxidation: Conversion of the pyridine nitrogen to an N-oxide.

-

Electrophilic Aromatic Substitution: Introduction of the electrophile at the activated 4-position of the N-oxide.

-

Deoxygenation: Removal of the N-oxide oxygen to restore the pyridine ring.

Caption: A three-step workflow for the synthesis of 4-substituted pyridines.

The resonance structures of pyridine N-oxide clearly illustrate the buildup of negative charge at the C-4 position, marking it as the prime site for electrophilic attack.

Caption: Resonance forms of pyridine N-oxide show increased electron density at C-4.

Quantitative Data

While extensive kinetic data comparing the positional reactivity of pyridine is sparse due to its low reactivity, a combination of reaction outcomes, computational studies, and Hammett constants provides a quantitative basis for understanding its electrophilicity.

Table of Reaction Conditions and Yields

The following table summarizes conditions for the synthesis of 4-nitropyridine (B72724), a classic example of electrophilic substitution at the 4-position via the N-oxide route.

| Step | Reaction | Reagents & Conditions | Yield | Reference(s) |

| 1 | N-Oxidation | Pyridine, 40% Peracetic Acid, 85°C | High | [1] |

| 2 | Nitration | Pyridine N-oxide, fuming HNO₃, conc. H₂SO₄, 125-130°C, 3h | 42% (isolated) | [10] |

| 3 | Deoxygenation | 4-Nitropyridine N-oxide, PCl₃, Chloroform, 50°C | 83% (in flow) | [11] |

Computational Insights

Computational studies using Molecular Electron Density Theory (MEDT) have investigated the nitration of pyridine and pyridine N-oxide.[9]

| Reactant | Key Finding | Implication |

| Pyridine | In the strongly acidic medium required for nitration, pyridine is fully protonated to the pyridinium (B92312) ion, which is strongly deactivated towards electrophilic attack. | Explains why direct nitration of pyridine is extremely difficult and requires harsh conditions. |

| Pyridine N-Oxide | The reaction with the nitronium ion (NO₂⁺) has a low activation Gibbs free energy. The kinetic product is the ortho-nitro compound, but solvation of the oxygen atom favors the formation of the para-nitro product, which is what is observed experimentally. | Confirms the activating effect of the N-oxide group and provides a rationale for the observed regioselectivity at the 4-position.[9] |

Hammett Substituent Constants

The Hammett constant (σ) quantifies the electron-donating or electron-withdrawing influence of a substituent on a reaction center. The constants for the pyridyl group confirm its electron-withdrawing nature.

| Substituent Group | Hammett Constant (σ) | Interpretation | Reference(s) |

| 3-Pyridyl | 0.55 | Strongly electron-withdrawing | [12][13] |

| 4-Pyridyl | 0.94 | Very strongly electron-withdrawing | [12][13] |

| 4-Pyridinium | 2.57 | Extremely electron-withdrawing (due to positive charge) | [12][13] |

Note: These values are for the pyridyl group acting as a substituent on another reacting system, but they reflect the inherent electronic properties of the ring.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 4-nitropyridine from pyridine, a representative example of 4-position functionalization.

Protocol 1: Synthesis of Pyridine N-Oxide

This protocol is adapted from Organic Syntheses, Coll. Vol. 4, p.828 (1963).[1]

Materials:

-

Pyridine (1.39 moles)

-

40% Peracetic acid (1.50 moles)

-

Isopropyl alcohol

-

Ether

Procedure:

-

To a 1-L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 110 g (1.39 moles) of pyridine.

-

With stirring, add 250 ml (1.50 moles) of 40% peracetic acid via the dropping funnel at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.

-

After the addition is complete, continue stirring until the temperature of the mixture drops to 40°C.

-

The resulting acetic acid solution of pyridine-N-oxide can be used directly or the product can be isolated. To isolate, evaporate the acetic acid on a steam bath under vacuum.

-

The residue can be distilled at low pressure (≤1 mm) to yield pure pyridine-N-oxide as a solid.

Protocol 2: Nitration of Pyridine N-Oxide to 4-Nitropyridine N-Oxide

This protocol is adapted from a procedure for the synthesis of 4-nitropyridine N-oxide.[3][10]

Materials:

-

Pyridine N-oxide (100 mmol)

-

Fuming Nitric Acid (0.29 mol)

-

Concentrated Sulfuric Acid (0.56 mol)

-

Crushed Ice

-

Saturated Sodium Carbonate solution

Procedure:

-

Prepare Nitrating Acid: In a 250 mL Erlenmeyer flask cooled in an ice bath, slowly add 30 mL of concentrated H₂SO₄ to 12 mL of fuming HNO₃ with stirring. Allow the mixture to warm to 20°C.

-

Reaction Setup: In a 100 mL three-neck flask equipped with a reflux condenser, internal thermometer, and addition funnel, place 9.51 g (100 mmol) of pyridine N-oxide and heat to 60°C.

-

Nitration: Add the prepared nitrating acid dropwise over 30 minutes. The internal temperature will initially decrease.

-

After addition, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture onto 150 g of crushed ice in a 1 L beaker.

-

Neutralize the solution by carefully adding saturated sodium carbonate solution in portions until the pH reaches 7-8. A yellow solid will precipitate.

-

Collect the crude product by vacuum filtration.

-

To separate the product from inorganic salts, add acetone to the crude solid and filter to remove the insoluble salts.

-

Evaporate the acetone from the filtrate to obtain the yellow product, 4-nitropyridine N-oxide. The product can be recrystallized from acetone if necessary.

Protocol 3: Deoxygenation of 4-Nitropyridine N-Oxide

This protocol is based on a reported procedure using phosphorus trichloride (B1173362).[6][11]

Materials:

-

4-Nitropyridine N-oxide

-

Phosphorus trichloride (PCl₃)

-

Anhydrous Chloroform (or other suitable solvent)

Procedure:

-

Dissolve 4-nitropyridine N-oxide in a suitable anhydrous solvent, such as chloroform, in a flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount (or slight excess) of phosphorus trichloride (PCl₃) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50°C or reflux) until the reaction is complete (monitor by TLC or GC-MS).

-

Work-up: Cool the reaction mixture and carefully pour it onto ice.

-

Neutralize the mixture with a suitable base, such as sodium bicarbonate or sodium carbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-nitropyridine.

Applications in Drug Development and Conclusion

The ability to selectively functionalize the 4-position of pyridine is of paramount importance in medicinal chemistry. Many successful drugs, including the proton pump inhibitor omeprazole (B731) and the anti-tuberculosis agent isoniazid, feature a 4-substituted pyridine core. The substituent at this position often serves as a key interaction point with biological targets or is used to fine-tune properties such as solubility, metabolic stability, and cell permeability.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]

- 5. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 6. youtube.com [youtube.com]

- 7. quora.com [quora.com]

- 8. quora.com [quora.com]

- 9. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Making sure you're not a bot! [oc-praktikum.de]

- 11. researchgate.net [researchgate.net]

- 12. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups | Semantic Scholar [semanticscholar.org]

Technical Guide to the Safe Handling of 4-Iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 4-iodopyridine (CAS No: 15854-87-2). The information is compiled from safety data sheets and chemical databases to ensure a high standard of safety in a laboratory and research environment.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound used as a building block in the synthesis of more complex molecules, particularly in pharmaceutical research.[1] It appears as white to off-white crystals which may turn brown upon storage, indicating its sensitivity.[2]

| Property | Value | Source |

| Molecular Formula | C₅H₄IN | [3] |

| Molecular Weight | 205.00 g/mol | [3] |

| Melting Point | 94-99 °C | [4] |

| Boiling Point | 212-215 °C | [4] |

| Appearance | White to off-white solid/crystals | [2] |

| Solubility | Soluble in methanol | [4] |

| Sensitivity | Light sensitive | [4][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.[3][6]

| Hazard Class | Category | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed |

| Skin Irritation | Category 2 | H315 | Causes skin irritation |

| Eye Irritation | Category 2 / 2A | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation |

Hazard Pictograms:

(GHS07)

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to a strict experimental protocol is crucial when working with this compound. The following sections outline a standard operating procedure for its use.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7] The laboratory should be well-ventilated.[7][8]

-

Eye and Face Protection: Wear tightly fitting chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[5][6][9]

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[7] Latex gloves are not recommended.[7]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a particulate filter conforming to NIOSH (US) or EN 149 (EU) standards.[6][9]

Storage and Handling Protocol

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[7][9] A storage temperature of -20°C is recommended.[4] The compound is light-sensitive and should be stored protected from light and under an inert atmosphere.[5][9] Store locked up.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][9]

-

Handling: Avoid formation of dust.[5] Use non-sparking tools and ensure equipment is properly grounded to prevent electrostatic discharge.[10][11] Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly after handling.[6][9]

Spill Management Protocol

-

Evacuation: Evacuate non-essential personnel from the spill area.

-

Ventilation: Ensure the area is well-ventilated, using the fume hood to contain vapors.

-

Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[8]

-

Collection: Sweep or vacuum up the spilled material and place it into a suitable, labeled, and closed container for hazardous waste disposal.[5]

-

Decontamination: Clean the spill area thoroughly with soap and water.

-

Disposal: Dispose of contaminated materials and waste according to institutional and local regulations.[9]

First-Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[6] If symptoms persist, seek medical attention.[5]

-

If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][9] Remove contaminated clothing and wash it before reuse.[6] If skin irritation occurs, get medical help.[6]

-

If in Eyes: Rinse cautiously with water for several minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[5] Seek immediate medical attention.[5]

-

If Swallowed: Rinse mouth with water.[6] Do not induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[9]

Fire and Reactivity

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[5][6]

-

Reactivity: The material is stable under recommended storage conditions.[5] It is sensitive to light.[5]

-

Hazardous Decomposition Products: Combustion may produce hazardous products including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5][9]

Logical Workflow for Handling this compound

The following diagram illustrates the decision-making process and necessary precautions for safely handling this compound from procurement to disposal.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. chempanda.com [chempanda.com]

- 2. This compound | 15854-87-2 [chemicalbook.com]

- 3. This compound | C5H4IN | CID 609492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 15854-87-2 [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 9. fishersci.com [fishersci.com]

- 10. lobachemie.com [lobachemie.com]

- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 15854-87-2 Name: this compound [xixisys.com]

A Technical Guide to the Commercial Availability and Purity of 4-Iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodopyridine is a pivotal heterocyclic building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its utility in cross-coupling reactions and as a precursor for various pyridine (B92270) derivatives underscores the importance of sourcing high-purity material. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailing suppliers, typical purity grades, and associated analytical methodologies for purity verification. Detailed experimental protocols for purity determination by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside a standardized recrystallization procedure for purification, are presented to assist researchers in ensuring the quality and consistency of this critical reagent.

Commercial Availability

This compound is readily available from a multitude of chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically offered in various purity grades, with prices fluctuating based on the supplier, purity level, and quantity purchased.

Major Suppliers and Purity Grades

A survey of the market reveals several key suppliers offering this compound. The most common purity grades available are 96%, 98%, and ≥98% (typically determined by GC). For applications demanding the highest purity, some suppliers may offer grades exceeding 99%. It is crucial for researchers to consult the Certificate of Analysis (CoA) for lot-specific purity data.

Table 1: Commercial Availability and Purity of this compound

| Supplier | CAS Number | Stated Purity | Analysis Method |

| Sigma-Aldrich | 15854-87-2 | 96% | - |

| Thermo Scientific Chemicals | 15854-87-2 | 96% | GC |

| TCI America | 15854-87-2 | >98.0% | GC |

| GFS Chemicals | 15854-87-2 | 98% | GC-FID |

| Chem-Impex | 15854-87-2 | ≥ 98% | GC |

| BLD Pharm | 15854-87-2 | 98% | HPLC, NMR |

| Santa Cruz Biotechnology | 15854-87-2 | - | - |

| Dideu Industries Group Limited | 15854-87-2 | 99.00% | - |

Note: The absence of a specified analysis method does not imply a lack of quality control; researchers should always request a CoA for detailed information.

Pricing and Lead Times

The price of this compound can vary significantly. As of late 2025, prices for research quantities (1-25 grams) typically range from approximately $4 to $15 per gram, with higher purity grades commanding a premium. Bulk quantities are available at a reduced cost per gram. Lead times are generally short for common grades and quantities, with most major suppliers offering next-day or two-day shipping. For large or high-purity orders, lead times may be longer, and it is advisable to inquire directly with the supplier.

Purity and Impurity Profile

The purity of this compound is critical for its successful application in synthesis, as impurities can lead to side reactions, reduced yields, and complications in product purification. Common impurities may include residual starting materials from its synthesis, such as 4-aminopyridine (B3432731) or pyridine, as well as byproducts of the iodination reaction. Halogen exchange products, where the iodo group is replaced by another halogen, can also be present.[1]

Experimental Protocols

To ensure the quality of this compound for sensitive applications, in-house purity verification is often necessary. The following sections provide detailed protocols for the purification and analysis of this compound.

Purification by Recrystallization

Recrystallization is an effective method for purifying solid organic compounds. The selection of an appropriate solvent is crucial for successful recrystallization. For pyridine derivatives, a solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures is ideal.[2] A mixture of ethyl acetate (B1210297) and hexanes has been found to be effective for many pyridine-containing molecules.

Protocol for Recrystallization of this compound:

-

Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a minimal amount of hot ethyl acetate. If the compound is readily soluble, ethyl acetate alone may not be a suitable recrystallization solvent. Add hexanes dropwise to the hot solution until a slight turbidity persists. If the turbidity disappears upon gentle heating, this solvent combination is suitable.

-

Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Gentle heating on a hot plate may be required.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

-